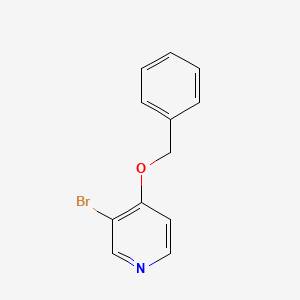

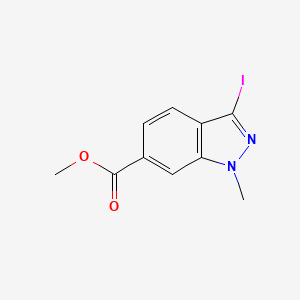

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate

Übersicht

Beschreibung

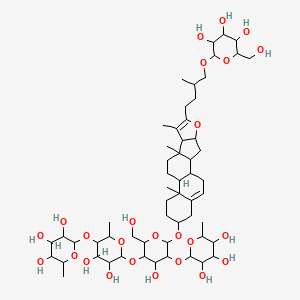

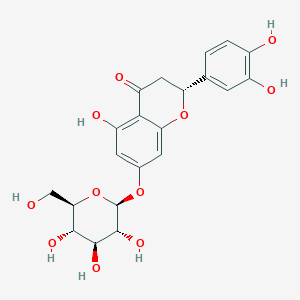

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring. Indazoles are known for their diverse range of biological activities and have been studied extensively for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives, such as this compound, often involves palladium-catalyzed carbonylation reactions. A study demonstrated the preparation of 1H-indazole-3-carboxylic acid esters, which are structurally related to the compound of interest, by subjecting functionalized 3-iodoindazoles to Pd-catalyzed carbonylations in the presence of methanol, yielding the title compounds in moderate to good yield . This method suggests a potential pathway for synthesizing the compound , although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

Indazole derivatives exhibit interesting structural characteristics, as seen in the crystallographic studies of various NH-indazoles. For instance, the structure of 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other derivatives crystallize as catemers, which are the first examples of indazoles crystallizing in the form of helices of three-fold screw axis . Although the exact molecular structure of this compound is not provided, it can be inferred that the presence of the iodine atom and the carboxylate group would influence its supramolecular interactions and potentially its crystal packing.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and intramolecular couplings. For example, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was synthesized by nucleophilic substitution of the indazole N-H hydrogen with 1-(bromomethyl)-4-fluorobenzene . Additionally, the formation of methylcarboxy-1H-indazole through intramolecular aliphatic diazonium coupling has been reported . These reactions highlight the reactivity of the indazole ring and suggest possible transformations for this compound, such as substitutions at the iodine position.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These methods provide insights into the purity, structural, and conformational characteristics of the compounds. The presence of substituents like the iodine atom and the methyl group in this compound would affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate is an indazole derivative, a class of heterocyclic compounds known for their significant pharmacological importance. This compound, due to its indazole scaffold, is of great interest in the development of novel therapeutic agents. Research on indazole derivatives, including this compound, has shown that these compounds possess promising anticancer and anti-inflammatory activity. They have also been explored for their potential applications in disorders involving protein kinases, aside from cancer, and in neurodegeneration. The compounds with a defined mechanism of action offer a foundation for the creation of new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Antineoplastic Activity

Specifically, derivatives of indazole-3-carboxylic acid, like lonidamine, have demonstrated antineoplastic activity. Lonidamine does not affect cellular nucleic acids or protein synthesis but has a powerful inhibitory effect on oxygen consumption, aerobic glycolysis, and lactate transport and accumulation in neoplastic cells. It has been shown to enhance the cytotoxic effects of anthracyclines in breast cancer cell lines and cisplatin activity in ovarian carcinoma cell lines. This suggests that this compound, by extension, could play a significant role in cancer therapy, especially in combination with standard chemotherapy or as a part of palliative therapy for metastatic cancers (Di Cosimo et al., 2003).

Transition-Metal-Catalyzed C–H Activation/Annulation

In the field of organic synthesis, the transition-metal-catalyzed C–H activation/annulation sequence has emerged as a powerful tool for constructing functionalized indazole derivatives. This method enhances the medicinal applicability, functional flexibility, and structural complexity of indazole-based compounds. The technique involves using metal salts as catalysts or oxidants for the activation of precatalysts, leading to the one-step synthesis of functionalized derivatives, including potentially this compound. Such synthetic strategies are pivotal for generating indazole compounds with improved pharmacological profiles (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

This compound is considered harmful and it comes with a warning signal . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

methyl 3-iodo-1-methylindazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEYPFZGFNGOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728307 | |

| Record name | Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041205-25-7 | |

| Record name | Methyl 3-iodo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.